molecular formula C25H19BrN4O5 B1230451 1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione

1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione

Cat. No. B1230451
M. Wt: 535.3 g/mol
InChI Key: OWZAHLFMWUAULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione is a member of quinolines.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various spiroheterocyclic compounds. For example, reactions involving 1-methylcarbamoylisation with urea have yielded spirohydantoin derivatives, demonstrating its potential in forming complex molecular structures (Yamagishi, Ozaki, Ohmizu, Yamada, & Suzuki, 1990).
  • In another study, similar spiroheterocyclic compounds, particularly those involving the synthesis of Spiro[imidazolidine-4, 1'-isoindoline] and related compounds, have been prepared, showcasing the compound's role in generating diverse heterocyclic structures (Tahara, Shigetsuna, & Otomasu, 1982).

Organic Synthesis and Catalysis

  • This compound has been a part of the research focused on developing new methods of organic synthesis. For instance, a study on the microwave-assisted synthesis of spiroquinoline derivatives via a catalyst- and solvent-free aza-Diels–Alder reaction indicates its utility in advanced synthetic methods (Bhuyan, Sarma, & Prajapati, 2012).

Pharmaceutical Research and Development

properties

Molecular Formula

C25H19BrN4O5

Molecular Weight

535.3 g/mol

IUPAC Name

1-(4-bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione

InChI

InChI=1S/C25H19BrN4O5/c1-28-20-12-11-19(30(34)35)13-16(20)14-25(21(28)15-5-3-2-4-6-15)22(31)27-24(33)29(23(25)32)18-9-7-17(26)8-10-18/h2-13,21H,14H2,1H3,(H,27,31,33)

InChI Key

OWZAHLFMWUAULW-UHFFFAOYSA-N

SMILES

CN1C(C2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)NC(=O)N(C2=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Canonical SMILES

CN1C(C2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)NC(=O)N(C2=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Reactant of Route 2
1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Reactant of Route 3
1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione

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